molecular formula C6H3BrClN3 B13927204 6-Amino-5-bromo-2-chloronicotinonitrile

6-Amino-5-bromo-2-chloronicotinonitrile

Cat. No.: B13927204
M. Wt: 232.46 g/mol
InChI Key: XFQCUGRQWLSQQI-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C6H3BrClN3 It is a derivative of nicotinonitrile, featuring an amino group at the 6th position, a bromine atom at the 5th position, and a chlorine atom at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-2-chloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives followed by amination One common method includes the bromination and chlorination of nicotinonitrile to introduce the bromine and chlorine atoms at the desired positions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-2-chloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various amino derivatives, while oxidation can produce oxidized forms of the compound.

Scientific Research Applications

6-Amino-5-bromo-2-chloronicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: Its unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and amino groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloronicotinonitrile: Lacks the amino group at the 6th position.

    6-Amino-5-chloronicotinonitrile: Lacks the bromine atom at the 5th position.

    6-Amino-5-bromo-2-chloropyridine: Similar structure but without the nitrile group.

Uniqueness

6-Amino-5-bromo-2-chloronicotinonitrile is unique due to the combination of halogen and amino groups on the nicotinonitrile scaffold. This combination provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-amino-5-bromo-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3(2-9)5(8)11-6(4)10/h1H,(H2,10,11)

InChI Key

XFQCUGRQWLSQQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)N)Cl)C#N

Origin of Product

United States

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